GSK2578215A is a synthetically derived small molecule classified as a kinase inhibitor. It is specifically recognized for its potent and highly selective inhibition of LRRK2, a protein kinase implicated in the pathogenesis of Parkinson's disease (PD) [, , ]. This compound is primarily employed as a valuable tool in scientific research to investigate the biological roles of LRRK2 and explore its therapeutic potential in PD and other related disorders [, , , , , ].
The synthesis of GSK2578215A involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through the formation of a benzamide scaffold, which is central to its inhibitory activity against LRRK2. A detailed synthetic route typically includes:
Specific technical details regarding the synthesis can be found in patents and literature that describe the compound's preparation methods .
GSK2578215A has a complex molecular structure characterized by a benzamide core with specific substituents that confer its biological activity. The molecular formula is CHNO, and its molecular weight is approximately 335.37 g/mol.
GSK2578215A primarily acts through competitive inhibition of LRRK2 by binding to its ATP-binding site. This mechanism prevents the phosphorylation of downstream substrates, which is critical for LRRK2's role in cellular signaling pathways associated with neurodegeneration.
The mechanism of action of GSK2578215A involves several cellular processes:
GSK2578215A has significant scientific uses primarily focused on neurodegenerative disease research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3